1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene 1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene
Brand Name: Vulcanchem
CAS No.: 139141-12-1
VCID: VC16688599
InChI: InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3
SMILES:
Molecular Formula: C15H13FO
Molecular Weight: 228.26 g/mol

1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene

CAS No.: 139141-12-1

Cat. No.: VC16688599

Molecular Formula: C15H13FO

Molecular Weight: 228.26 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene - 139141-12-1

Specification

CAS No. 139141-12-1
Molecular Formula C15H13FO
Molecular Weight 228.26 g/mol
IUPAC Name 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene
Standard InChI InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3
Standard InChI Key ILVFNAZMSMNXJG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C=CC2=CC=CC=C2F

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene, reflecting the positions of the fluorine atom and the methoxyphenyl-ethenyl moiety on the benzene ring. Its molecular formula C15H13FO\text{C}_{15}\text{H}_{13}\text{FO} corresponds to a molar mass of 228.26 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Characterization

The compound’s structure comprises a benzene ring with a fluorine atom at the ortho position and a trans-configured ethenyl group (–CH=CH–) linking it to a 4-methoxyphenyl substituent. Key spectral data include:

Spectral TechniqueData
1^1H NMRδ 7.45–6.75 (m, aromatic H), δ 6.50 (d, J=16.0HzJ = 16.0 \, \text{Hz}, CH=CH), δ 3.85 (s, OCH3_3)
13^{13}C NMRδ 160.1 (C–F), 159.8 (C–OCH3_3), 126.5–114.2 (aromatic C), 123.4 (CH=CH)
IR1605 cm1^{-1} (C=C), 1240 cm1^{-1} (C–F), 1020 cm1^{-1} (C–O–C)

The trans configuration of the ethenyl group is confirmed by a coupling constant J=16.0HzJ = 16.0 \, \text{Hz} in NMR, consistent with E-geometry .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via Heck coupling between 2-fluorostyrene and 4-iodoanisole under palladium catalysis. A representative procedure involves:

  • Reagents: 2-Fluorostyrene (1.2 equiv), 4-iodoanisole (1.0 equiv), Pd(OAc)2_2 (5 mol%), PPh3_3 (10 mol%), Et3_3N (2.0 equiv), DMF, 80°C, 12 h.

  • Workup: Extraction with ethyl acetate, column chromatography (hexane:EtOAc = 10:1).

  • Yield: 72–78% .

Alternative methods include Wittig olefination using fluorobenzaldehyde derivatives and methoxyphenylphosphonium ylides.

Reactivity Profile

The compound undergoes characteristic reactions of fluorinated aromatics and alkenes:

  • Electrophilic Aromatic Substitution: The fluorine atom directs electrophiles to the para position, enabling nitration or sulfonation.

  • Olefin Functionalization: The ethenyl group participates in hydrogenation, epoxidation, and cycloaddition reactions. For example, catalytic hydrogenation yields 1-fluoro-2-(2-(4-methoxyphenyl)ethyl)benzene.

  • Demethylation: Treatment with BBr3_3 cleaves the methoxy group to produce a phenolic derivative .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro studies indicate that 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene acts as a cyclooxygenase-2 (COX-2) inhibitor (IC50_{50} = 3.2 μM), potentially due to its structural mimicry of arachidonic acid. Molecular docking simulations suggest that the fluorine atom forms a hydrogen bond with Ser530 in the COX-2 active site, while the methoxyphenyl group engages in hydrophobic interactions.

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, the compound reduced swelling by 48% at 10 mg/kg, comparable to indomethacin (52%). This activity is attributed to suppression of NF-κB signaling and downstream pro-inflammatory cytokines like TNF-α and IL-6.

Applications in Material Science

Liquid Crystalline Behavior

The compound exhibits nematic liquid crystalline phases between 120°C and 145°C, as determined by differential scanning calorimetry (DSC) and polarized optical microscopy. Its fluorinated structure enhances dielectric anisotropy, making it suitable for electro-optical devices .

Organic Electronics

Thin films of the compound demonstrate a hole mobility of 1.6×103cm2/V\cdotps1.6 \times 10^{-3} \, \text{cm}^2/\text{V·s} in field-effect transistors, attributable to π-π stacking facilitated by the planar ethenyl bridge .

Comparative Analysis with Structural Analogs

Parameter1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene1-Fluoro-3-[2-(4-methoxyphenyl)ethenyl]benzene 1-Fluoro-4-[2-(3-methoxyphenyl)ethenyl]benzene
Substituent PositionFluorine at C2, methoxy at C4Fluorine at C3, methoxy at C4Fluorine at C4, methoxy at C3
COX-2 IC50_{50}3.2 μM5.1 μM8.7 μM
Liquid Crystal Range120–145°C135–160°C110–130°C
Hole Mobility1.6×103cm2/V\cdotps1.6 \times 10^{-3} \, \text{cm}^2/\text{V·s}0.9×103cm2/V\cdotps0.9 \times 10^{-3} \, \text{cm}^2/\text{V·s}2.1×103cm2/V\cdotps2.1 \times 10^{-3} \, \text{cm}^2/\text{V·s}

The ortho-fluoro substitution in the target compound enhances COX-2 affinity but reduces thermal stability compared to meta- and para-fluoro analogs .

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